N-methyl-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide
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Description
N-methyl-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C11H15N5O2S and its molecular weight is 281.33. The purity is usually 95%.
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Biological Activity
N-methyl-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide (CAS Number: 891125-79-4) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C17H19N5O2S, with a molecular weight of approximately 357.43 g/mol. The compound features a triazolopyrimidine core which is significant for its biological activity.
1. Antimicrobial Activity
Research indicates that compounds containing the triazole moiety exhibit notable antimicrobial properties. For instance, derivatives with similar structures have shown effectiveness against various bacterial strains including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. A study highlighted that triazolo-pyrimidines demonstrated moderate to high antimicrobial activities against these pathogens .
Table 1: Antimicrobial Activity of Triazole Derivatives
Compound Type | Target Bacteria | Activity Level |
---|---|---|
Triazolo-Pyrimidines | S. aureus | Moderate to High |
Triazolo-Pyrimidines | E. coli | Moderate |
Triazolo-Pyrimidines | P. aeruginosa | Moderate |
2. Anticancer Potential
The compound's potential as an anticancer agent has also been explored. Various studies have synthesized triazole derivatives and tested their antiproliferative effects on cancer cell lines such as HCT116 (colon), MCF-7 (breast), and A549 (lung). These compounds exhibited varying degrees of activity against these cell lines, indicating that modifications in the structure could enhance their efficacy against specific cancers .
Table 2: Antiproliferative Activity Against Cancer Cell Lines
Compound Type | Cancer Cell Line | IC50 Value (μM) |
---|---|---|
Triazolo Derivative | HCT116 | 0.52 |
Triazolo Derivative | MCF-7 | 0.75 |
Triazolo Derivative | A549 | 0.43 |
The mechanism by which this compound exerts its biological effects is likely multifaceted. Studies suggest that triazole compounds may inhibit key enzymes involved in cellular processes such as DNA synthesis and cell division. Specific attention has been given to their interaction with phosphatidylinositol 3-kinase (PI3K) pathways which are crucial in cancer progression .
Case Studies
- Antimicrobial Efficacy : In a comparative study on the antimicrobial efficacy of various triazole compounds, it was found that those with a thiol group exhibited superior activity against both Gram-positive and Gram-negative bacteria compared to their non-thiol counterparts .
- Anticancer Studies : A recent publication evaluated the antiproliferative effects of synthesized triazole derivatives against multiple cancer cell lines. The results showed that certain modifications led to a significant decrease in cell viability across tested lines, suggesting that structural optimization could enhance therapeutic potential .
Properties
IUPAC Name |
N-methyl-2-[(7-oxo-5-propyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5O2S/c1-3-4-7-5-8(17)13-10-14-15-11(16(7)10)19-6-9(18)12-2/h5H,3-4,6H2,1-2H3,(H,12,18)(H,13,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIHNHRYAGLEFFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)NC2=NN=C(N12)SCC(=O)NC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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